1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one
Overview
Description
1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by a benzodioxin ring structure, which is a fused ring system containing both benzene and dioxin rings. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing benzodioxane fragments, have been reported to exhibit a broad range of biological activities .
Mode of Action
Benzodioxane-containing compounds have been reported to exhibit anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant activities . These activities suggest that the compound may interact with its targets to modulate inflammatory responses, immune responses, and oxidative stress pathways.
Biochemical Pathways
Given the reported biological activities of similar compounds, it can be inferred that the compound may influence pathways related to inflammation, immune response, and oxidative stress .
Pharmacokinetics
It is generally considered to be air stable , which may suggest good stability and potential bioavailability.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in conditions related to inflammation, immune response, and oxidative stress .
Action Environment
It is generally considered to be air stable , suggesting that it may maintain its efficacy and stability in various environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with particular biomolecules and exert its effects in a targeted manner, enhancing its efficacy in biochemical reactions.
Preparation Methods
The synthesis of 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 2,2-dimethyl-1,3-propanediol with a suitable benzaldehyde derivative, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one can be compared with other benzodioxin derivatives and similar compounds, such as:
2H,8H-Benzo[1,2-b3,4-b’]dipyran-2-one, 8,8-dimethyl-: This compound also contains a fused ring system but differs in its specific ring structure and functional groups.
1,3-Dimethylbenzimidazole: Another compound with a fused ring system, but with different chemical properties and applications.
3,4-Dihydro-2H-pyran: A simpler ring structure that shares some reactivity but lacks the complexity of the benzodioxin ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(13)9-4-5-11-10(6-9)7-14-12(2,3)15-11/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGAWPNKXNYQLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(OC2)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237862 | |
Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54030-34-1 | |
Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54030-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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